Bis(2-propylheptyl) phthalate

Description

Properties

IUPAC Name |

bis(2-propylheptyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYUOIVEVPTXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052173 | |

| Record name | Bis(2-propylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53306-54-0 | |

| Record name | Di-2-propylheptyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53306-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053306540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53306-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-propylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-propylheptyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(2-propylheptyl) phthalate chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Bis(2-propylheptyl) phthalate (B1215562)

This technical guide provides a comprehensive overview of the core chemical properties and structure of Bis(2-propylheptyl) phthalate (DPHP), tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a diester of phthalic acid and 2-propylheptanol.[1] Its structure consists of a benzene (B151609) ring with two ester groups at the ortho positions, each connected to a 2-propylheptyl chain.

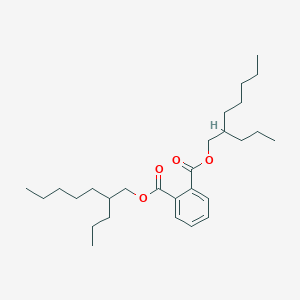

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 53306-54-0 |

| IUPAC Name | bis(2-propylheptyl) benzene-1,2-dicarboxylate[1] |

| Synonyms | Di(2-propylheptyl) phthalate, DPHP, Palatinol® 10P |

| Molecular Formula | C28H46O4[1] |

| SMILES | CCCCCC(CCC)COC(=O)c1ccccc1C(=O)OCC(CCC)CCCCC[1] |

| InChI | InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3[1] |

Physical and Chemical Properties

DPHP is a colorless, viscous liquid primarily used as a plasticizer for PVC plastics. It is characterized by its low volatility and high thermal stability.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 446.66 g/mol |

| Appearance | Light yellow oil |

| Boiling Point | 425.8 °C at 760 mmHg |

| Melting Point | -48 °C |

| Density | 0.964 g/cm³ |

| Refractive Index | 1.486 |

| Flash Point | 227.6 °C |

| Vapor Pressure | 1.86E-07 mmHg at 25°C |

Specifications

The following table outlines typical specifications for commercial-grade DPHP.

Table 3: Specifications

| Parameter | Value |

| Purity | ≥ 99.0 wt. % |

| Color (Pt-Co) | ≤ 30 |

| Acid Value | ≤ 0.06 KOH-mg/g |

| Water Content | ≤ 0.05 wt. % |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of DPHP involves the esterification of phthalic anhydride (B1165640) with 2-propylheptanol.

-

Reactants: Phthalic anhydride and 2-propylheptanol (molar ratio of 1:2.4 to 1:3.0).

-

Catalyst: An acid catalyst such as tetrabutyl titanate (0.1% by weight of phthalic anhydride).

-

Procedure:

-

Phthalic anhydride, 2-propylheptanol, and activated carbon (0.2-0.5% by weight of phthalic anhydride) are added to a reaction kettle.

-

The mixture is stirred and heated to 130-170 °C and maintained at this temperature for 20-60 minutes.

-

The temperature is then raised to 180-190 °C, and the catalyst is added.

-

The reaction is carried out at 180-240 °C for 3-5 hours.

-

De-alcoholization is performed under negative pressure until the acid value is below 0.40 mgKOH/g.

-

A sodium carbonate solution (25-30% mass concentration) is added to neutralize the remaining acid until the acid value is below 0.05 mgKOH/g.

-

Water is introduced as an entrainer for further de-alcoholization and refining.

-

The final product is obtained by filtration.

-

Caption: General workflow for the synthesis of DPHP.

Analytical Methods

The analysis of DPHP and its metabolites is typically performed using chromatographic techniques coupled with mass spectrometry.

-

-

Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is often used.

-

Carrier Gas: Helium or hydrogen.

-

Injection: Splitless injection is typically used to enhance sensitivity.

-

Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for increased specificity.

-

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique is particularly useful for the analysis of DPHP metabolites in biological matrices.

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

-

Note on Spectroscopic Data: Detailed, assigned ¹H NMR, ¹³C NMR, and IR spectra, as well as a comprehensive mass fragmentation pattern specifically for this compound, are not widely available in the public domain. The analysis of related phthalates, such as Bis(2-ethylhexyl) phthalate, can provide some insights into the expected spectral features. For instance, the IR spectrum would be expected to show strong carbonyl stretching vibrations from the ester groups, C-O stretching, and aromatic C-H and C=C stretching vibrations. The mass spectrum of phthalates often shows a characteristic fragment ion at m/z 149, corresponding to the protonated phthalic anhydride fragment. However, for rigorous identification and characterization, it is essential to acquire and interpret the specific spectral data for DPHP.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Bis(2-propylheptyl) Phthalate (DPHP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-propylheptyl) phthalate (B1215562) (DPHP) is a high molecular weight branched-chain phthalate ester primarily utilized as a plasticizer in polyvinyl chloride (PVC) and other polymers.[1] Its low volatility and high thermal stability make it a suitable replacement for other phthalates in various applications.[1] This technical guide provides a comprehensive overview of the synthesis and manufacturing of DPHP, detailing the core chemical reactions, experimental protocols, and purification processes. Quantitative data from various studies are summarized to facilitate comparison, and key processes are visualized through diagrams to offer a clear and concise understanding of the manufacturing workflow.

Core Synthesis Pathway: Esterification

The commercial production of Bis(2-propylheptyl) phthalate is achieved through the esterification of phthalic anhydride (B1165640) with 2-propylheptanol.[1] This reaction is typically catalyzed by an acid or a metal-based catalyst. The overall reaction proceeds in two main steps: a rapid, exothermic formation of a monoester intermediate, followed by a slower, endothermic conversion to the diester, with the removal of water driving the reaction to completion.

A general representation of the reaction is as follows:

-

Step 1 (Monoesterification): Phthalic Anhydride + 2-Propylheptanol → Mono-(2-propylheptyl) phthalate

-

Step 2 (Diesterification): Mono-(2-propylheptyl) phthalate + 2-Propylheptanol ⇌ this compound + Water

The following diagram illustrates the chemical synthesis pathway of DPHP.

References

An In-depth Technical Guide on the Physicochemical Characteristics of Bis(2-propylheptyl) Phthalate (CAS Number: 53306-54-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Bis(2-propylheptyl) phthalate (B1215562) (DPHP), identified by CAS number 53306-54-0. The information presented herein is intended to support research, development, and safety assessment activities. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental determinations are provided.

Chemical Identity and General Properties

Bis(2-propylheptyl) phthalate is a high molecular weight branched-chain phthalate ester. It is primarily used as a plasticizer in various polymers, particularly polyvinyl chloride (PVC), to enhance flexibility and durability. Its low volatility and high thermal stability make it suitable for a range of applications, including automotive interiors, wire and cable insulation, and roofing membranes.[1]

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 53306-54-0 |

| Molecular Formula | C₂₈H₄₆O₄ |

| Molecular Weight | 446.66 g/mol |

| IUPAC Name | bis(2-propylheptyl) benzene-1,2-dicarboxylate |

| Synonyms | DPHP, Di(2-propylheptyl) phthalate |

| Physical State | Clear, oily, colorless to light yellow liquid |

| Odor | Odorless or faint, characteristic odor |

Physicochemical Data

The following tables summarize the key physicochemical parameters of DPHP. These values are crucial for understanding its behavior in various environmental and biological systems.

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | -48 °C |

| Boiling Point | 254 °C |

| Density | 0.960 - 0.968 g/cm³ at 20 °C |

| Vapor Pressure | < 0.0001 hPa at 50 °C |

| Flash Point | 232 °C |

| Refractive Index (n_D) | 1.482 - 1.484 |

| Viscosity | 120 - 130 mPas |

Table 3: Solubility and Partitioning Behavior of this compound

| Property | Value |

| Water Solubility | < 0.1 µg/L at 25 °C |

| Solubility in Organic Solvents | Readily soluble |

| Octanol-Water Partition Coefficient (log Kow) | > 6 |

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of chemical substances is guided by standardized international protocols to ensure consistency and comparability of data. The following sections outline the principles of the OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the properties listed above.

3.1. Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[2] For a substance like DPHP, which has a very low melting point, the freezing temperature method or differential scanning calorimetry (DSC) would be appropriate.

-

Principle of DSC: The sample and a reference material are subjected to a controlled temperature program. The difference in heat flow to the sample and the reference is measured as a function of temperature. The melting point is observed as an endothermic peak on the resulting thermogram.

-

Apparatus: A differential scanning calorimeter equipped with a data acquisition system.

-

Procedure Outline:

-

A small, accurately weighed sample is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min).

-

The heat flow is recorded as a function of temperature.

-

The onset temperature of the melting peak is determined as the melting point.

-

3.2. Boiling Point (OECD Guideline 103)

This guideline provides various methods for determining the boiling point of liquids.[3][4][5] The dynamic method is suitable for DPHP.

-

Principle of the Dynamic Method: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. In this method, the temperature at which boiling occurs is measured while the external pressure is varied.

-

Apparatus: A boiling apparatus consisting of a boiling vessel, a condenser, a thermometer, and a pressure-regulating system.

-

Procedure Outline:

-

The liquid sample is placed in the boiling vessel.

-

The pressure in the apparatus is reduced to a desired level.

-

The sample is heated, and the temperature and pressure are recorded once boiling is stable.

-

This procedure is repeated at several pressures.

-

The boiling point at standard atmospheric pressure is determined by interpolation or extrapolation of the vapor pressure-temperature curve.

-

3.3. Density of Liquids (OECD Guideline 109)

Several methods are described for determining the density of liquids, including the use of a hydrometer, an oscillating densitometer, or a pycnometer.[1][6][7][8][9]

-

Principle of the Oscillating Densimeter: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency is dependent on the mass of the tube, which in turn is dependent on the density of the liquid-filled into it.

-

Apparatus: An oscillating densitometer with a thermostatically controlled cell.

-

Procedure Outline:

-

The instrument is calibrated using two substances of known density (e.g., dry air and degassed pure water).

-

The sample is introduced into the clean, dry U-tube, ensuring no air bubbles are present.

-

The tube is thermostatically controlled to the desired temperature (e.g., 20 °C).

-

The oscillation period is measured, and the density is calculated by the instrument.

-

3.4. Vapor Pressure (OECD Guideline 104)

This guideline details several methods for vapor pressure determination.[10][11][12][13] For a substance with low vapor pressure like DPHP, the gas saturation method is appropriate.

-

Principle of the Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation of the gas with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Apparatus: A gas saturation apparatus including a gas flow controller, a saturation column containing the test substance on a solid support, and a trapping system to collect the vapor.

-

Procedure Outline:

-

The test substance is coated onto a solid support and packed into the saturation column.

-

The column is maintained at a constant temperature.

-

A controlled flow of an inert gas is passed through the column.

-

The vapor is collected in a trap (e.g., a sorbent tube).

-

The amount of trapped substance is quantified using a suitable analytical method (e.g., gas chromatography).

-

The vapor pressure is calculated from the mass of the substance, the volume of gas passed, and the temperature.

-

3.5. Water Solubility (OECD Guideline 105)

For substances with very low water solubility, such as DPHP, the column elution method is recommended.[14][15][16][17]

-

Principle of the Column Elution Method: Water is passed through a column packed with an inert support material coated with the test substance. The concentration of the substance in the eluate is monitored over time. When the concentration becomes constant, this is considered the saturation solubility.

-

Apparatus: A chromatography column, a pump for delivering water at a constant flow rate, and an analytical instrument to measure the concentration of the substance in the eluate (e.g., HPLC-UV or GC-MS).

-

Procedure Outline:

-

An inert support material is coated with the test substance.

-

The coated material is packed into a column.

-

Water is pumped through the column at a low, constant flow rate.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of the test substance in each fraction is determined.

-

A plot of concentration versus time (or volume) is constructed, and the plateau of this curve represents the water solubility.

-

3.6. Partition Coefficient (n-octanol/water) (OECD Guideline 117)

For highly lipophilic compounds like DPHP (log Kow > 6), the HPLC method is the most suitable for determining the octanol-water partition coefficient.[18][19][20][21][22]

-

Principle of the HPLC Method: The logarithm of the retention time of a substance on a reversed-phase HPLC column is linearly related to its log Kow. By calibrating the column with a series of reference compounds with known log Kow values, the log Kow of the test substance can be determined from its retention time.

-

Apparatus: A high-performance liquid chromatograph equipped with a reversed-phase column (e.g., C18), a pump, an injector, and a detector (e.g., UV-Vis).

-

Procedure Outline:

-

A set of reference compounds with known log Kow values that bracket the expected log Kow of the test substance are selected.

-

The retention times of the reference compounds are determined under isocratic elution conditions.

-

A calibration graph of log k (logarithm of the capacity factor) versus log Kow for the reference compounds is plotted.

-

The retention time of the test substance is measured under the same conditions.

-

The log k of the test substance is calculated from its retention time.

-

The log Kow of the test substance is determined by interpolation from the calibration graph.

-

Metabolic Pathway

This compound undergoes metabolic transformation in the body, primarily through hydrolysis and subsequent oxidation. The initial step is the hydrolysis of one of the ester linkages to form the monoester, mono-(2-propylheptyl) phthalate (MPHP). MPHP is then further metabolized through oxidation of the alkyl side chain at various positions. The major oxidative metabolites include mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP), mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP), and mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHxP). These metabolites are more water-soluble and can be excreted in the urine, often as glucuronide conjugates.[23]

Caption: Metabolic pathway of this compound (DPHP).

Analytical Methodologies

The analysis of DPHP in various matrices and its metabolites in biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS) for DPHP Analysis

-

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. DPHP is amenable to GC analysis. The sample extract is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique fragmentation pattern for identification and quantification.[24][25][26]

-

Workflow:

-

Sample Preparation: Extraction of DPHP from the sample matrix (e.g., polymer, environmental sample) using an appropriate solvent, followed by cleanup and concentration.

-

GC Separation: The extract is injected into the GC. A typical column is a non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). A temperature program is used to elute the compounds.

-

MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

-

Quantification: Quantification is typically performed using an internal standard method with a calibration curve.

-

Caption: Workflow for the analysis of DPHP by GC-MS.

5.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for DPHP Metabolite Analysis

-

Principle: HPLC-MS/MS is the method of choice for the analysis of non-volatile, polar compounds such as the metabolites of DPHP in biological matrices like urine. The sample extract is separated by HPLC, and the eluting compounds are ionized (typically by electrospray ionization - ESI) and detected by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity.[27][28][29][30][31]

-

Workflow:

-

Sample Preparation: Urine samples are typically subjected to enzymatic hydrolysis (using β-glucuronidase) to cleave the glucuronide conjugates of the metabolites. This is followed by solid-phase extraction (SPE) for cleanup and pre-concentration.

-

HPLC Separation: The cleaned extract is injected into the HPLC system. A reversed-phase column (e.g., C18) is used with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

MS/MS Detection: The mass spectrometer is operated in MRM mode, where a specific precursor ion for each metabolite is selected and fragmented, and a specific product ion is monitored for quantification.

-

Quantification: Isotope dilution is the preferred method for quantification, where a stable isotope-labeled internal standard is added to each sample prior to preparation to correct for matrix effects and variations in recovery.

-

Caption: Workflow for the analysis of DPHP metabolites by HPLC-MS/MS.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. acri.gov.tw [acri.gov.tw]

- 10. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 11. books.google.cn [books.google.cn]

- 12. consilab.de [consilab.de]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Phytosafe [phytosafe.com]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 20. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 21. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 22. oecd.org [oecd.org]

- 23. researchgate.net [researchgate.net]

- 24. fses.oregonstate.edu [fses.oregonstate.edu]

- 25. scholarlinkinstitute.org [scholarlinkinstitute.org]

- 26. academic.oup.com [academic.oup.com]

- 27. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. wwwn.cdc.gov [wwwn.cdc.gov]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. researchgate.net [researchgate.net]

- 31. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Toxicological Profile of Diphenyl Phosphate (DPHP) and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenyl phosphate (B84403) (DPHP), a primary metabolite of several widely used aryl phosphate ester (APE) flame retardants and plasticizers, including triphenyl phosphate (TPHP), is a compound of growing toxicological concern. Its ubiquitous presence in the environment and detection in human tissues necessitate a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of DPHP and its metabolites, focusing on quantitative data, experimental methodologies, and key signaling pathways affected. While DPHP generally exhibits lower acute toxicity than its parent compound, TPHP, it has been demonstrated to induce a range of adverse effects, including endocrine disruption, developmental and neurodevelopmental toxicity, and metabolic disturbances through interference with critical signaling pathways.

Physicochemical Properties and Toxicokinetics

Diphenyl phosphate is an aryl phosphodiester that is more water-soluble and less lipophilic than its precursor, TPHP.[1] It is formed primarily through the cytochrome P450-mediated metabolism of TPHP and other APEs in the liver and serum.[2] While TPHP can be further metabolized to hydroxylated and glucuronated forms, the specific subsequent metabolites of DPHP in vivo are not yet well-characterized.[3] Studies in mice have shown that DPHP has a slower rate of degradation and elimination compared to TPHP, suggesting a higher potential for bioaccumulation.[3][4]

Quantitative Toxicological Data

The available quantitative toxicological data for DPHP is still developing. However, existing studies provide some key metrics for risk assessment.

| Parameter | Value | Species | Route of Exposure | Effect | Reference |

| Acute Toxicity | More acutely toxic than the same dose of TPHP (600 mg/kg) | Mice and Rats | Not Specified | Not Specified | [2] |

| No-Observed-Adverse-Effect Level (NOAEL) | 12 mg/kg/day (for related compound diphenyl cresyl phosphate) | Not Specified | Repeated Dose | General Toxicity | [5] |

| No-Observed-Effect Level (NOEL) | 60 mg/kg/day (for related compound diphenyl cresyl phosphate) | Not Specified | Not Specified | Reproductive Toxicity | [5] |

Note: Data for diphenyl cresyl phosphate is included as a structurally related surrogate in the absence of specific NOAEL/NOEL values for DPHP in the reviewed literature.

Key Toxicological Endpoints and Mechanisms

Endocrine Disruption

DPHP is a known endocrine-disrupting chemical, with its primary effects observed on thyroid hormone signaling. Studies have shown a strong association between urinary DPHP concentrations and altered total thyroxine (TT4) levels in humans, particularly in women.[2][6] The proposed mechanism involves the disruption of thyroid hormone synthesis and transport.[7][8]

Developmental and Neurodevelopmental Toxicity

Developmental exposure to DPHP has been shown to induce adverse effects. In zebrafish embryos, exposure to high concentrations of DPHP (1000 μM) resulted in impaired cardiac looping and decreased hemoglobin levels, indicating cardiotoxicity and hematotoxicity.[2][9][10] Epidemiological studies have linked in utero exposure to DPHP with decreased IQ and working memory in children, suggesting a potential for developmental neurotoxicity.

Metabolic Disruption

DPHP significantly impacts lipid and energy metabolism. In vivo studies in mice have demonstrated that chronic exposure to DPHP, even at low doses (0.1 mg/mL in drinking water), leads to a reduction in fatty acid catabolic processes.[2] This effect is primarily mediated through the antagonism of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Mitochondrial Dysfunction

Emerging evidence points to mitochondrial dysfunction as a key mechanism of DPHP-induced toxicity. Studies have shown that DPHP exposure can lead to increased production of reactive oxygen species (ROS), altered mitochondrial membrane potential, and subsequent mitochondrial impairment.[11][12] This oxidative stress can trigger DNA damage and cell cycle arrest.[11]

Signaling Pathways

PPARα Signaling Pathway

DPHP acts as an antagonist to PPARα, a key regulator of lipid metabolism. By inhibiting PPARα, DPHP disrupts the transcription of genes involved in fatty acid oxidation, leading to an accumulation of lipids.

Mitochondrial Oxidative Stress Pathway

DPHP exposure can induce mitochondrial dysfunction through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Experimental Protocols

In Vivo Rodent Chronic Toxicity Study

-

Test System: Male and female rats (e.g., Sprague-Dawley), at least 20 per sex per group.[13][14]

-

Administration: DPHP administered in the diet or via oral gavage daily for a minimum of 12 months.[13][14]

-

Dose Levels: A minimum of three dose levels plus a concurrent control group. Dose selection should be based on subchronic toxicity data to establish a No-Observed-Adverse-Effect Level (NOAEL).[13]

-

Observations: Daily clinical observations for signs of toxicity. Weekly measurements of body weight and food/water consumption. Hematology and clinical chemistry at the end of the study.[15]

-

Pathology: Gross necropsy and histopathological examination of all major organs.[13]

-

Workflow:

Workflow for a rodent chronic toxicity study.

Zebrafish Embryo Developmental Toxicity Assay

-

Test System: Zebrafish (Danio rerio) embryos.

-

Exposure: Embryos are exposed to a range of DPHP concentrations (e.g., 0.033–100 µM) in 96-well plates from a few hours post-fertilization (hpf) to 5 or 6 days post-fertilization (dpf).[16] A vehicle control (e.g., DMSO) is run concurrently.[9]

-

Solution Renewal: Exposure solutions are renewed daily to maintain chemical concentrations.[16]

-

Endpoints:

-

Developmental Toxicity: Mortality, hatching success, and morphological malformations are assessed daily.[9][16]

-

Cardiotoxicity: Heart rate and rhythmicity are assessed at specific time points (e.g., 48 hpf).[9]

-

Neurotoxicity: Larval locomotor activity is measured using automated video tracking systems.[16]

-

-

Workflow:

Workflow for a zebrafish developmental toxicity assay.

Analytical Methodology

The primary method for the quantification of DPHP and its metabolites in biological matrices such as urine and blood is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

-

Sample Preparation:

-

Urine: May involve enzymatic hydrolysis to deconjugate glucuronidated metabolites, followed by solid-phase extraction (SPE) for cleanup and concentration.[17]

-

Blood/Plasma: Typically involves protein precipitation followed by liquid-liquid extraction or SPE.

-

-

Chromatography: Reversed-phase liquid chromatography is commonly used for separation.

-

Detection: Tandem mass spectrometry operating in negative ion mode with multiple reaction monitoring (MRM) provides high sensitivity and selectivity.[18]

-

Workflow:

General workflow for the analysis of DPHP in biological samples.

Conclusion and Future Directions

Diphenyl phosphate is a toxicologically relevant metabolite of several high-production-volume flame retardants. While current data indicate a lower acute toxicity compared to its parent compounds, DPHP exhibits significant endocrine-disrupting, developmental, and metabolic effects. The antagonism of PPARα and the induction of mitochondrial oxidative stress are key mechanisms underlying its toxicity.

Future research should focus on several key areas:

-

Metabolite Identification: A comprehensive characterization of the in vivo metabolites of DPHP is crucial for a complete toxicological assessment.

-

Quantitative Data: More robust quantitative toxicological data, including NOAELs, LOAELs, and LD50 values for various exposure routes and durations, are needed.

-

Mixture Toxicity: Given that human exposure occurs in the context of complex chemical mixtures, the toxicological effects of DPHP in combination with other environmental contaminants warrant investigation.

-

Chronic Low-Dose Effects: Further studies on the long-term consequences of chronic, low-level exposure to DPHP are essential for understanding its impact on human health.

This technical guide provides a foundation for researchers, scientists, and drug development professionals to understand the current state of knowledge on the toxicology of DPHP and to guide future research in this critical area of environmental health.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotransformation, Bioaccumulation, and Bioelimination of Triphenyl Phosphate and Its Dominant Metabolite Diphenyl Phosphate In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Associations between urinary diphenyl phosphate and thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioaccumulation and thyroid endcrione disruption of 2-ethylhexyl diphenyl phosphate at environmental concentration in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. Aryl-phosphorus-containing flame retardants induce oxidative stress, the p53-dependent DNA damage response and mitochondrial impairment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro oxidative stress, mitochondrial impairment and G1 phase cell cycle arrest induced by alkyl-phosphorus-containi… [ouci.dntb.gov.ua]

- 13. fda.gov [fda.gov]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Developmental Exposure to Organophosphate Flame Retardants Elicits Overt Toxicity and Alters Behavior in Early Life Stage Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of Bis(2-propylheptyl) phthalate (DPHP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-propylheptyl) phthalate (B1215562) (DPHP) is a high molecular weight phthalate ester used as a plasticizer in various applications. While it is considered a safer alternative to some other phthalates, a comprehensive understanding of its environmental fate and degradation is crucial for a complete risk assessment. This technical guide synthesizes the currently available information on the environmental persistence, degradation pathways, and bioaccumulation potential of DPHP. It is important to note that specific experimental data for DPHP in environmental matrices are limited. Therefore, this guide also draws upon data from analogous phthalates and details the standardized experimental protocols that should be employed to generate robust DPHP-specific data.

Physicochemical Properties

Understanding the fundamental physicochemical properties of DPHP is essential for predicting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₆O₄ | [1] |

| Molecular Weight | 446.66 g/mol | [1] |

| Water Solubility | ~0.2 µg/L | [1] |

| Vapor Pressure | 3.7 x 10⁻⁹ kPa (at 20°C) | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | >8.0 | [2] |

The very low water solubility and high log Kₒw suggest that DPHP will have a strong tendency to partition from water into soil, sediment, and biota. Its low vapor pressure indicates that it is not likely to be a significant atmospheric pollutant.

Environmental Fate and Degradation

The environmental fate of DPHP is governed by a combination of biotic and abiotic degradation processes.

Biodegradation

Biodegradation is considered the primary degradation pathway for most phthalates in the environment.[3] However, the rate of biodegradation is influenced by the length and branching of the alkyl chains. Generally, phthalates with shorter, linear alkyl chains are more readily biodegradable.[4]

Quantitative Data on DPHP Biodegradation:

A study conducted according to OECD Guideline 301B found a degradation rate of 80-90% for DPHP after 28 days using non-adapted domestic sludge, suggesting it is readily biodegradable under these conditions.[5]

Degradation Pathway:

The aerobic biodegradation of phthalates typically proceeds through a series of enzymatic reactions. The general pathway is as follows:

-

Hydrolysis of the diester: The two ester bonds are sequentially hydrolyzed by esterases, forming the monoester, mono-(2-propylheptyl) phthalate (MPHP), and then phthalic acid, along with two molecules of 2-propylheptanol.

-

Degradation of Phthalic Acid: Phthalic acid is a central intermediate that is further metabolized by microorganisms. Under aerobic conditions, it is typically converted to protocatechuic acid, which then undergoes ring cleavage.

-

Degradation of the Alcohol: The released 2-propylheptanol is expected to be readily biodegradable.

References

- 1. [Monograph on di-2-propylheptyl phthalate (DPHP) - human biomonitoring (HBM) values for the sum of metabolites oxo-mono-propylheptyl phthalate (oxo-MPHP) and hydroxy-mono-propylheptyl phthalate (OH MPHP) in adult and child urine. Opinion of the Commission "Human Biomonitoring" of the Federal Environment Agency, Germany] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpsc.gov [cpsc.gov]

- 3. Phthalate release in leachate from municipal landfills of central Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ECHA CHEM [chem.echa.europa.eu]

Metabolic Pathways of Bis(2-propylheptyl) Phthalate: A Technical Overview for Researchers

An in-depth guide to the biotransformation of the plasticizer Bis(2-propylheptyl) phthalate (B1215562) (DPHP) in humans and animal models, detailing metabolic pathways, quantitative excretion data, and key experimental methodologies.

Introduction

Bis(2-propylheptyl) phthalate (DPHP) is a high molecular weight phthalate ester utilized as a plasticizer in a variety of consumer and industrial products, most notably in polyvinyl chloride (PVC) applications.[1][2][3][4] Its increasing use as a substitute for other regulated phthalates has led to a growing interest in understanding its metabolic fate and potential for human exposure. This technical guide provides a comprehensive overview of the metabolic pathways of DPHP in both humans and animal models, with a focus on quantitative data and experimental protocols relevant to researchers, scientists, and drug development professionals.

The metabolism of DPHP is a critical determinant of its toxicokinetic profile and potential biological activity. Unlike some other phthalates, DPHP itself is not considered a reproductive toxicant or endocrine disruptor in rats.[5][6][7] Understanding its biotransformation is therefore key to assessing human risk.

Metabolic Pathways of DPHP

The metabolism of DPHP proceeds through a series of well-defined enzymatic reactions, primarily involving hydrolysis and subsequent oxidation. The initial and rate-limiting step is the hydrolysis of one of the ester linkages, followed by oxidation of the alkyl side chain.

Primary Metabolism: Hydrolysis

The first step in the biotransformation of DPHP is the hydrolysis of one of its ester bonds, catalyzed by esterases, to form mono-(2-propylheptyl) phthalate (MPHP) and 2-propylheptanol.[1][6][8] This initial hydrolysis is considered a critical step influencing the subsequent metabolic profile. In rats, saturation kinetics of intestinal DPHP hydrolysis has been observed at high doses.[5][7]

Secondary Metabolism: Oxidation

Following the formation of MPHP, the aliphatic side chain undergoes extensive oxidative metabolism. This results in the formation of several key oxidized metabolites that are the primary forms excreted in urine.[1][9][10] The main oxidative transformations include:

-

Hydroxylation: Introduction of a hydroxyl group on the propylheptyl chain, leading to the formation of mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP).[1][3][5][10]

-

Oxidation to a Ketone: Further oxidation of the hydroxyl group to a ketone, resulting in mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP).[1][2][3][5][10]

-

Carboxylation: Oxidation of the terminal methyl group to a carboxylic acid, forming mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP).[1][3][5][10][11]

In humans, the oxidized metabolites, particularly oxo-MPHP and OH-MPHP, are the most abundant metabolites found in urine.[3][10][12][13]

Conjugation

While glucuronidation of the monoester metabolites can occur, it appears to be a minor pathway for DPHP in rats, accounting for less than 5% of the total compounds in blood.[5][7]

Below is a diagram illustrating the primary metabolic pathways of DPHP.

Quantitative Data on DPHP Metabolism

Quantitative analysis of DPHP metabolites in biological matrices is crucial for assessing human exposure and understanding the toxicokinetics of the parent compound. The following tables summarize key quantitative data from human and animal studies.

Table 1: Urinary Excretion of DPHP Metabolites in Humans after a Single Oral Dose

| Metabolite | Dose Administered | % of Dose Excreted in Urine (48h) | Peak Urinary Concentration Time | Elimination Half-life (urine) | Reference |

| oxo-MPHP | 50 mg (labeled DPHP-d4) | 13.5 ± 4.0 | 3-4 hours | 6-8 hours | [10] |

| OH-MPHP | 50 mg (labeled DPHP-d4) | 10.7 ± 3.6 | 3-4 hours | 6-8 hours | [10] |

| cx-MPHP | 50 mg (labeled DPHP-d4) | 0.48 ± 0.13 | 3-4 hours | 6-8 hours | [10] |

| Total Oxidized Metabolites | 50 mg (labeled DPHP-d4) | 24.7 ± 7.6 | [10] |

Table 2: Metabolite Concentrations in Blood of Rats after a Single Oral Dose of DPHP

| Compound | Dose (mg/kg bw) | Normalized AUC (Area Under the Curve) Order | Elimination Half-life (blood) | Reference |

| DPHP | 0.7 and 100 | DPHP < oxo-MPHP < OH-MPHP = MPHP < cx-MPHP | 2.3 hours | [5] |

| cx-MPHP | 0.7 and 100 | DPHP < oxo-MPHP < OH-MPHP = MPHP < cx-MPHP | 8.2 hours | [5] |

Experimental Protocols

The identification and quantification of DPHP and its metabolites rely on sensitive and specific analytical techniques. Below are summaries of the key experimental methodologies employed in human and animal studies.

Human Biomonitoring Studies

-

Study Design: Human volunteer studies typically involve the oral administration of a known dose of DPHP (often isotopically labeled, e.g., DPHP-d4) to a small group of healthy individuals.[3][10][13] Urine and blood samples are then collected at various time points over a period of 24 to 48 hours.[3][10][13]

-

Sample Preparation: Urine samples are often subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave any potential glucuronide conjugates before analysis.[4][10]

-

Analytical Method: The primary analytical technique for the quantification of DPHP metabolites in urine and blood is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or HPLC-NESI-MS/MS.[4][10] Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) has also been used, which allows for the separation of DPHP metabolites from isomeric di-iso-decyl phthalate (DIDP) metabolites.[2]

Animal Studies (Rat Model)

-

Study Design: In vivo studies in rats typically involve the administration of single or repeated oral doses of DPHP.[5][7][8] Blood, urine, and feces are collected to determine the absorption, distribution, metabolism, and excretion of the compound.

-

Sample Preparation: Similar to human studies, sample preparation involves extraction and, for urine, enzymatic hydrolysis.

-

Analytical Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a common method for identifying and quantifying DPHP and its metabolites in rat urine and blood.[1][8]

The following diagram illustrates a general experimental workflow for the analysis of DPHP metabolites.

Conclusion

The metabolic pathways of this compound in both humans and animals are well-characterized, proceeding through initial hydrolysis to MPHP followed by extensive oxidation of the alkyl side chain. The primary urinary metabolites are the oxidized forms, with oxo-MPHP and OH-MPHP being the most abundant in humans. Quantitative data from human and animal studies provide valuable information for exposure assessment and understanding the toxicokinetics of DPHP. The analytical methodologies, primarily based on mass spectrometry, are well-established for the sensitive and specific detection of DPHP and its metabolites. This technical guide provides a foundational understanding for researchers and professionals working in the fields of toxicology, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Bis-(2-propylheptyl)phthalate (DPHP) metabolites emerging in 24h urine samples from the German Environmental Specimen Bank (1999-2012) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development, Testing, Parameterisation and Calibration of a Human PBPK Model for the Plasticiser, Di-(2-propylheptyl) Phthalate (DPHP) Using in Silico, in vitro and Human Biomonitoring Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Di-(2-propylheptyl) phthalate (DPHP) and its metabolites in blood of rats upon single oral administration of DPHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phthalates: metabolism and exposure [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 13. Single ingestion of di-(2-propylheptyl) phthalate (DPHP) by male volunteers: DPHP in blood and its metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Bis(2-propylheptyl) Phthalate (DPHP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Bis(2-propylheptyl) phthalate (B1215562) (DPHP), a high molecular weight phthalate plasticizer. DPHP is increasingly used as a replacement for other phthalates in a variety of applications, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and professionals in drug development and material science. This document compiles available data on DPHP's solubility in various solvents and its stability under different environmental conditions, supplemented with detailed experimental protocols based on international standards.

Solubility of Bis(2-propylheptyl) phthalate (DPHP)

This compound is characterized by its lipophilic nature, a consequence of its long, branched alkyl chains. This structural feature dictates its solubility profile, rendering it readily soluble in most organic solvents while being almost immiscible in water.[1][2][3] The low water solubility is a key property influencing its environmental fate and bioavailability.

Table 1: Qualitative Solubility of this compound (DPHP) in Various Solvents

| Solvent Class | Solvent Example | Solubility | Reference |

| Polar Protic | Water | Almost immiscible (<0.01 mg/L) | [7] |

| Methanol | Slightly soluble | [8] | |

| Ethanol | Soluble | [2] | |

| Polar Aprotic | Acetone | Readily Soluble | [2] |

| Ethyl Acetate | Soluble | [9] | |

| Chloroform | Sparingly Soluble | [8] | |

| Dichloromethane | Slightly Soluble | [9] | |

| Nonpolar | n-Hexane | Soluble | [6] |

| Toluene | Readily Soluble | [2] | |

| Oils/Fats | Miscible | [4] |

Stability of this compound (DPHP)

DPHP is known for its high stability, a desirable characteristic for its applications as a plasticizer in durable goods. It exhibits good thermal stability and resistance to degradation from environmental factors such as UV radiation.[3]

Table 2: Stability Profile of this compound (DPHP)

| Stability Type | Condition | Observation | Reference |

| Thermal Stability | Heating at 180°C for 2 hours | No change | [2] |

| Hydrolytic Stability | Aqueous solutions (pH 4-9) | Expected to be stable | [1][10] |

| Photochemical Stability | Exposure to UV light | High UV stability | [3] |

Experimental Protocols

For researchers seeking to generate specific quantitative data on the solubility and stability of DPHP, the following experimental protocols, based on OECD guidelines, are recommended.

Determination of Water Solubility (OECD Guideline 105)

This method is suitable for determining the water solubility of substances with solubilities below 10 g/L.

Principle:

The column elution method involves the continuous passage of water through a column packed with an inert support material coated with the test substance. The concentration of the substance in the eluate is monitored until it reaches a plateau, which is considered the saturation concentration (water solubility).

Apparatus:

-

Water-jacketed column with a porous glass frit.

-

Constant-head water reservoir.

-

Peristaltic pump for controlled water flow.

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV).

Procedure:

-

Preparation of the Column: Coat an inert support material (e.g., glass beads, silica (B1680970) gel) with a known amount of DPHP dissolved in a volatile solvent. After evaporation of the solvent, pack the coated support into the column.

-

Elution: Pump distilled water through the column at a low, constant flow rate.

-

Analysis: Collect fractions of the eluate at regular intervals and determine the concentration of DPHP using a validated analytical method.

-

Determination of Solubility: Continue the elution until the concentration of DPHP in the eluate is constant for several consecutive fractions. The plateau concentration represents the water solubility at the experimental temperature.

Determination of Hydrolytic Stability (OECD Guideline 111)

This guideline describes a procedure to determine the rate of hydrolysis of a chemical as a function of pH.

Principle:

Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are treated with the test substance and incubated in the dark at a constant temperature. The concentration of the test substance is measured at various time points to determine the rate of hydrolysis.[1][10][11]

Apparatus:

-

Constant temperature bath or incubator.

-

Sterile glass vessels with airtight seals.

-

pH meter.

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV).

Procedure:

-

Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

-

Incubation: Add a known concentration of DPHP to each buffer solution in separate sterile vessels. Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated testing).

-

Sampling and Analysis: At predetermined time intervals, withdraw aliquots from each vessel and analyze for the concentration of DPHP.

-

Data Analysis: Plot the concentration of DPHP versus time for each pH. Determine the pseudo-first-order rate constant (k) and the half-life (t½) of hydrolysis at each pH.

Screening Test for Thermal Stability (OECD Guideline 113)

This guideline provides methods for assessing the stability of a substance to heat.[12][13][14][15]

Principle:

Two primary methods are described: an accelerated storage test and thermal analysis methods (Thermogravimetric Analysis - TGA, and Differential Thermal Analysis - DTA).

Accelerated Storage Test:

-

Storage: Store a sample of DPHP at an elevated temperature (e.g., 54-55°C) for a specified period (e.g., 14 days).

-

Analysis: After the storage period, analyze the sample for any changes in its physical and chemical properties (e.g., appearance, purity, presence of degradation products). A decrease in the original substance content of not more than 5% indicates stability at room temperature.[14]

Thermal Analysis (TGA/DTA):

-

Analysis: A small sample of DPHP is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate of temperature increase.

-

Data Acquisition: TGA measures the change in mass of the sample as a function of temperature, while DTA measures the difference in temperature between the sample and a reference material.

-

Interpretation: The temperatures at which mass loss (TGA) or thermal events like melting or decomposition (DTA) occur provide information about the thermal stability of the substance. Stability at room temperature is indicated if no decomposition or chemical transformation is observed below 150°C.[14]

Degradation Pathway

While specific degradation pathways for DPHP under various environmental stresses are not extensively detailed in the literature, a general pathway can be inferred from the metabolism of phthalates. The primary degradation route involves the hydrolysis of the ester bonds, followed by oxidation of the alkyl chains.

Caption: Generalized degradation pathway of DPHP.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like DPHP.

Caption: General workflow for solubility and stability testing.

References

- 1. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 2. bisleyinternational.com [bisleyinternational.com]

- 3. Environmental plasticizer DPHP [greenchemintl.com]

- 4. oecd.org [oecd.org]

- 5. aglayne.com [aglayne.com]

- 6. Bis-(2-propylheptyl)-phthalate (DPHP), 100µg/ml in n-Hexane | Intermediates and Chemicals | Chemos GmbH&Co.KG [chemos.de]

- 7. DPHP - Wikipedia [en.wikipedia.org]

- 8. This compound | 53306-54-0 [chemicalbook.com]

- 9. This compound-d4 CAS#: 1346601-46-4 [chemicalbook.com]

- 10. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. OECD 113 - Thermal Stability and Stability in Air - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

An In-Depth Technical Guide to the Health and Safety Data of Bis(2-propylheptyl) Phthalate (DPHP) Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current health and safety data related to exposure to Bis(2-propylheptyl) phthalate (B1215562) (DPHP). The information is compiled from a range of toxicological studies, human exposure data, and mechanistic investigations to support risk assessment and inform research and development activities.

Executive Summary

Bis(2-propylheptyl) phthalate (DPHP) is a high molecular weight phthalate used as a plasticizer in various consumer and industrial products. While not exhibiting the typical "phthalate syndrome" of reproductive toxicity seen with some other phthalates, studies in animal models have identified the thyroid, pituitary, and adrenal glands as target organs for DPHP's effects. In humans, DPHP is readily metabolized and excreted, with its oxidized metabolites serving as reliable biomarkers of exposure. This guide summarizes the key toxicological endpoints, metabolic pathways, and potential mechanisms of action associated with DPHP exposure.

Toxicological Profile

The toxicological profile of DPHP has been evaluated in various animal models, focusing on acute, subchronic, and reproductive toxicity.

Acute and Local Toxicity

DPHP exhibits low acute toxicity via oral, dermal, and inhalation routes. It is classified as a skin, eye, and respiratory irritant.

Table 1: Acute and Local Toxicity of DPHP

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | > 5,000 mg/kg | Not Classified | [1] |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg | Not Classified | [1] |

| LC50 | Rat | Inhalation (1-hour) | > 20.5 mg/L | Not Classified | [1] |

| Skin Irritation | Rabbit | Dermal | Slight Irritation | GHS: Skin Irrit. 2 | [1] |

| Eye Irritation | Rabbit | Ocular | Slight Irritation | GHS: Eye Irrit. 2 | [1] |

| Respiratory Irritation | - | Inhalation | - | GHS: STOT SE 3 | [1] |

| Dermal Sensitization | Guinea Pig | Dermal | Not a sensitizer | Not Classified | [1] |

Subchronic and Reproductive Toxicity

Subchronic and multi-generational studies in rats have identified effects on several organ systems, though DPHP does not appear to cause the typical phthalate-related reproductive toxicity.

Table 2: Subchronic and Reproductive Toxicity Endpoints for DPHP

| Study Type | Species | Key Findings | NOAEL/RfD | Reference |

| Two-Generation Reproductive Toxicity | Rat | Thyroid hypertrophy/hyperplasia in F1 adult males. Reduced pup and maternal body weights. No effects on reproductive performance. | Oral RfD: 0.1 mg/kg/day (derived from a BMDL10 of 10 mg/kg/day for thyroid effects) | [1] |

| Subchronic Oral Toxicity | Rat | Effects on thyroid, pituitary, and adrenal glands. | - | [1] |

Metabolism and Toxicokinetics

DPHP is metabolized in the body, and its metabolites are excreted in the urine. Understanding this process is crucial for assessing human exposure.

Metabolic Pathway

In both rats and humans, DPHP is hydrolyzed to its monoester, mono-(2-propylheptyl) phthalate (MPHP), which is then further oxidized to several key metabolites. The primary metabolites used as biomarkers are mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP), mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP), and mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP).

Metabolic pathway of this compound (DPHP).

Human Pharmacokinetics

Human volunteer studies have provided valuable data on the absorption, metabolism, and excretion of DPHP.

Table 3: Human Pharmacokinetic Parameters for DPHP Metabolites after a Single Oral Dose

| Parameter | OH-MPHP | oxo-MPHP | cx-MPHP | Reference |

| Time to Maximum Urinary Concentration (Tmax) | 3-4 hours | 3-4 hours | 3-4 hours | [2][3] |

| Elimination Half-life | 6-8 hours | 6-8 hours | 6-8 hours | [2][3] |

| Mean % of Dose Excreted in Urine (48h) | 10.7 ± 3.6% | 13.5 ± 4.0% | 0.48 ± 0.13% | [2][3] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of toxicological studies. Below are summaries of key experimental protocols.

Two-Generation Reproductive Toxicity Study (General Protocol based on OECD 416)

This study design is used to evaluate the effects of a substance on reproductive performance and the development of offspring over two generations.[4][5]

-

Test Species: Rat (preferred).

-

Administration: The test substance is typically administered orally through diet, drinking water, or gavage.

-

Dosage: At least three dose levels and a concurrent control group are used.

-

Parental Generation (F0): Young adult males and females are dosed for a pre-mating period, during mating, gestation, and lactation.

-

First Filial Generation (F1): Offspring are selected from the F0 generation and are dosed from weaning through maturity, mating, gestation, and lactation to produce the F2 generation.

-

Endpoints Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, estrous cyclicity, sperm parameters, mating and fertility indices, gestation length, and parturition observations. Gross necropsy and histopathology of reproductive organs are performed.

-

Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weight, and developmental landmarks. Selected offspring undergo necropsy and histopathology.

-

Human Volunteer Metabolism Study

These studies are designed to understand the metabolic fate of a substance in humans.

-

Subjects: A small number of healthy adult volunteers.

-

Administration: A single, known oral dose of the test substance (often isotopically labeled for tracing) is administered.

-

Sample Collection: Urine and blood samples are collected at specified time points before and after administration (e.g., over 48 hours).[2][3]

-

Analysis: Samples are analyzed using techniques like HPLC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Ethical Considerations: The study protocol must be approved by an ethical committee, and informed consent is obtained from all participants.

Potential Mechanisms of Action and Signaling Pathways

The observed effects of DPHP on the thyroid, pituitary, and adrenal glands suggest interference with endocrine signaling pathways. While the precise mechanisms for DPHP are still under investigation, data from other phthalates provide plausible hypotheses.

Hypothalamic-Pituitary-Thyroid (HPT) Axis Disruption

Phthalates may interfere with the HPT axis at multiple levels, leading to altered thyroid hormone homeostasis.

Potential sites of DPHP interference in the HPT axis.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Some phthalate monoesters are known to activate PPARs, a family of nuclear receptors involved in lipid metabolism and inflammation. PPAR activation could be a potential mechanism for some of the observed toxicities.

Proposed PPARγ activation pathway by DPHP metabolites.

Conclusion

The available data indicate that this compound has a low potential for acute toxicity and does not induce the reproductive effects characteristic of some other phthalates. However, subchronic exposure in animal models suggests that the thyroid, pituitary, and adrenal glands are target organs. The mechanism of these effects may involve disruption of the hypothalamic-pituitary-thyroid axis and potentially the activation of PPAR signaling pathways. Human studies have characterized the metabolism and excretion of DPHP, providing valuable biomarkers for exposure assessment. Further research is needed to fully elucidate the specific molecular mechanisms of DPHP toxicity and to strengthen the basis for human health risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Urinary metabolite excretion after oral dosage of this compound (DPHP) to five male volunteers--characterization of suitable biomarkers for human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

Regulatory Landscape of Bis(2-propylheptyl) Phthalate (DPHP) in Consumer Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-propylheptyl) phthalate (B1215562) (DPHP) is a high molecular weight phthalate ester used as a plasticizer in a variety of consumer products, often as a substitute for other regulated phthalates like DEHP. This technical guide provides an in-depth overview of the current regulatory status of DPHP in key markets, including the European Union, the United States, and Canada. It summarizes available quantitative data on migration limits and concentration restrictions, details experimental protocols for DPHP analysis, and visualizes potential toxicological pathways. While specific regulations targeting DPHP are not as widespread as those for some other phthalates, its use is governed by broader regulations on food contact materials and consumer product safety. Toxicological data suggests that DPHP may interact with key cellular signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways, highlighting the need for continued research and regulatory vigilance.

Regulatory Status and Quantitative Limits

The regulation of DPHP in consumer products is often encompassed within broader controls on phthalates. The following tables summarize the key regulatory frameworks and quantitative limits for phthalates in major jurisdictions. It is important to note that while DPHP is a high molecular weight phthalate and often considered a safer alternative to some low molecular weight phthalates, its inclusion in "total phthalate" limits and its potential for migration from consumer products necessitates careful monitoring.

Table 1: European Union - Regulation (EU) No 10/2011 on Plastic Food Contact Materials

| Phthalate | Specific Migration Limit (SML) | Group Restriction (SML(T)) | Notes |

| Dibutyl phthalate (DBP) | 0.12 mg/kg | 0.6 mg/kg (sum of DBP, DIBP, BBP, DEHP expressed as DEHP equivalents)[1] | Amendment (EU) 2023/1442 lowered the SML. |

| Benzyl (B1604629) butyl phthalate (BBP) | 6.0 mg/kg | 0.6 mg/kg (sum of DBP, DIBP, BBP, DEHP expressed as DEHP equivalents)[1] | Amendment (EU) 2023/1442 lowered the SML. |

| Bis(2-ethylhexyl) phthalate (DEHP) | 0.6 mg/kg | 0.6 mg/kg (sum of DBP, DIBP, BBP, DEHP expressed as DEHP equivalents)[1][2] | Amendment (EU) 2023/1442 lowered the SML.[3][4] |

| Diisononyl phthalate (DINP) & Diisodecyl phthalate (DIDP) | Not to be used in plastic FCM | 1.8 mg/kg (sum of DINP and DIDP)[3] | Amendment (EU) 2023/1442. |

| Bis(2-propylheptyl) phthalate (DPHP) | No specific SML established | Not explicitly included in a group restriction | As a non-listed substance, its migration should not exceed the overall migration limit (OML) of 10 mg/dm² of contact surface or 60 mg/kg of food.[5] |

Note: The overall migration limit (OML) for all substances that can migrate from a food contact material to food is 10 milligrams per square decimeter of the surface area of the material (mg/dm²) or 60 milligrams per kilogram (mg/kg) of food.[5]

Table 2: Canada - Phthalates Regulations (SOR/2016-188)

| Phthalate | Concentration Limit | Product Scope |

| DEHP, DBP, BBP | ≤ 1000 mg/kg (0.1% by weight) | Soft vinyl in all toys and child care articles.[6][7] |

| DINP, DIDP, DNOP | ≤ 1000 mg/kg (0.1% by weight) | Soft vinyl in toys and child care articles that can be placed in the mouth of a child under four years of age.[6][7] |

| This compound (DPHP) | No specific concentration limit established | Not explicitly listed in the Phthalates Regulations. |

Table 3: United States - Consumer Product Safety Improvement Act (CPSIA) & FDA Regulations

| Phthalate | Concentration Limit | Product Scope | Regulatory Body |

| DEHP, DBP, BBP, DINP, DIBP, DPENP, DHEXP, DCHP | ≤ 0.1% (1000 ppm) | Children's toys and certain child care articles.[8] | CPSC |

| This compound (DPHP) | No specific concentration limit established under CPSIA | Not explicitly listed in the CPSIA phthalate restrictions. | CPSC |

| Various Phthalates | Use in food contact applications largely abandoned and revoked. Nine phthalates remain authorized for specific uses.[9][10] | Food packaging and food contact materials. | FDA |

| This compound (DPHP) | Not explicitly listed as an authorized or prohibited food contact substance. | Food packaging and food contact materials. | FDA |

Note: In May 2022, the FDA amended its food additive regulations to revoke the authorizations for the food contact use of 23 phthalates and two other substances due to industry abandonment.[10][11][12] The agency continues to evaluate the safety of the remaining authorized phthalates.[9]

Experimental Protocols for DPHP Analysis

Accurate determination of DPHP in consumer products is crucial for regulatory compliance and risk assessment. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

GC-MS Method for Phthalates in Children's Toys

This protocol is adapted from the US Consumer Product Safety Commission (CPSC) method CPSC-CH-C1001-09.3.[13]

1. Sample Preparation:

-

Cut the plastic toy sample into small pieces (approximately 2x2 mm).[13]

-

Weigh 50 mg of the sample into a glass vial.[13]

-

Add 5 mL of tetrahydrofuran (B95107) (THF) and agitate for 30 minutes to dissolve the polymer.[13]

-

Add 10 mL of hexane (B92381) to precipitate the PVC polymer. Allow to stand for 5 minutes.[13]

-

Filter the solution using a 0.45 µm PTFE syringe filter.[13]

-

Add an internal standard (e.g., benzyl benzoate) to the filtered extract.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.[14]

-

Inlet: Split/splitless injector at 300°C in splitless mode.[15]

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 250°C at 10°C/min.

-

Ramp to 320°C at 25°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MSD Conditions:

-

Ion Source Temperature: 300°C.[14]

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantification Ions for DPHP (m/z): 149, 167, 293 (Note: Specific ions should be confirmed with a DPHP standard).

-

3. Calibration and Quantification:

-

Prepare a series of calibration standards of DPHP in a suitable solvent (e.g., cyclohexane).

-

Construct a calibration curve by plotting the peak area ratio of DPHP to the internal standard against the concentration.

-

Quantify DPHP in the sample extract using the calibration curve.

LC-MS/MS Method for Phthalates in Food Simulants

This protocol is a general approach for the analysis of phthalates in food simulants.

1. Sample Preparation:

-

For aqueous food simulants (e.g., 10% ethanol, 3% acetic acid), dilute the sample 1:1 with methanol (B129727).

-

For fatty food simulants (e.g., olive oil), a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step is required.

- LLE: Extract a known volume of the simulant with acetonitrile (B52724). Centrifuge to separate the layers and collect the acetonitrile phase.

- SPE: Use a C18 cartridge. Condition the cartridge with methanol and water. Load the sample and elute the phthalates with a suitable organic solvent.

-

Add an appropriate internal standard to the final extract.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Methanol with 0.1% formic acid.

-

-